2-({5-[(2,5-dichlorophenoxy)methyl]furan-2-yl}carbonyl)-N-phenylhydrazinecarboxamide
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Overview
Description
2-({5-[(2,5-DICHLOROPHENOXY)METHYL]-2-FURYL}CARBONYL)-N-PHENYL-1-HYDRAZINECARBOXAMIDE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a combination of dichlorophenoxy, furan, and hydrazinecarboxamide groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({5-[(2,5-DICHLOROPHENOXY)METHYL]-2-FURYL}CARBONYL)-N-PHENYL-1-HYDRAZINECARBOXAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the reaction of 2,5-dichlorophenol with formaldehyde to form 2,5-dichlorophenoxymethyl alcohol. This intermediate is then reacted with furan-2-carboxylic acid under specific conditions to yield the furan derivative. The final step involves the reaction of this furan derivative with phenylhydrazinecarboxamide under controlled conditions to produce the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity. Advanced techniques like continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-({5-[(2,5-DICHLOROPHENOXY)METHYL]-2-FURYL}CARBONYL)-N-PHENYL-1-HYDRAZINECARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the dichlorophenoxy group, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
2-({5-[(2,5-DICHLOROPHENOXY)METHYL]-2-FURYL}CARBONYL)-N-PHENYL-1-HYDRAZINECARBOXAMIDE has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases, particularly due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-({5-[(2,5-DICHLOROPHENOXY)METHYL]-2-FURYL}CARBONYL)-N-PHENYL-1-HYDRAZINECARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties[7][7].
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenoxyacetic acid (2,4-D): A widely used herbicide with a similar dichlorophenoxy group.
Methyl 5-[(2,5-dichlorophenoxy)methyl]-2-furoate: A related furan derivative with similar structural features.
Triclosan: An antimicrobial agent with a dichlorophenoxy group[][8].
Uniqueness
2-({5-[(2,5-DICHLOROPHENOXY)METHYL]-2-FURYL}CARBONYL)-N-PHENYL-1-HYDRAZINECARBOXAMIDE stands out due to its combination of dichlorophenoxy, furan, and hydrazinecarboxamide groups, which confer unique chemical and biological properties.
Properties
Molecular Formula |
C19H15Cl2N3O4 |
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Molecular Weight |
420.2 g/mol |
IUPAC Name |
1-[[5-[(2,5-dichlorophenoxy)methyl]furan-2-carbonyl]amino]-3-phenylurea |
InChI |
InChI=1S/C19H15Cl2N3O4/c20-12-6-8-15(21)17(10-12)27-11-14-7-9-16(28-14)18(25)23-24-19(26)22-13-4-2-1-3-5-13/h1-10H,11H2,(H,23,25)(H2,22,24,26) |
InChI Key |
YYJZJQVEJLAKIF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NNC(=O)C2=CC=C(O2)COC3=C(C=CC(=C3)Cl)Cl |
Origin of Product |
United States |
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